molecular formula C7H14N2O B1520632 4-(Aminomethyl)-1-ethylpyrrolidin-2-one CAS No. 936940-31-7

4-(Aminomethyl)-1-ethylpyrrolidin-2-one

Cat. No. B1520632
M. Wt: 142.2 g/mol
InChI Key: IOGQMMMEYZCTCM-UHFFFAOYSA-N
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Description

The compound “4-(Aminomethyl)-1-ethylpyrrolidin-2-one” is a derivative of pyrrolidin-2-one, which is a type of lactam (a cyclic amide). The “4-(Aminomethyl)” and “1-ethyl” parts suggest that it has an ethyl group and an aminomethyl group attached to the pyrrolidin-2-one ring .


Molecular Structure Analysis

The molecular structure of this compound would be based on the pyrrolidin-2-one ring, which is a five-membered ring with one nitrogen atom and a carbonyl group. The ethyl group would be attached to one of the carbon atoms, and the aminomethyl group would be attached to another .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the polar carbonyl group and the potentially basic nitrogen atom in this compound might suggest that it has some degree of solubility in water .

Scientific Research Applications

Asymmetric Catalysis and Organic Synthesis

4-(Aminomethyl)-1-ethylpyrrolidin-2-one derivatives have been explored for their catalytic properties in asymmetric synthesis. For example, densely substituted L-proline esters, closely related to 4-(Aminomethyl)-1-ethylpyrrolidin-2-one, catalyze asymmetric Michael additions of ketones to nitroalkenes, showcasing the potential of these compounds in modulating asymmetric chemoselective reactions (Ruiz-Olalla, Retamosa, & Cossío, 2015). Additionally, the synthesis of 4-phenylpyrrolidin-2-one via dynamic kinetic resolution catalyzed by ω-transaminases illustrates the use of related structures in obtaining enantiomerically enriched compounds, highlighting the significance of these molecules in the development of novel organic synthesis methodologies (Koszelewski, Clay, Faber, & Kroutil, 2009).

Analytical Chemistry Applications

In analytical chemistry, an efficient HPLC method with pre-column derivatization has been developed for the determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine, showcasing the compound's utility in analytical methodologies (Wang, Yao, Qian, Pu, Yao, & Song, 2015). This emphasizes the importance of such compounds in enhancing the precision and efficiency of chemical analysis techniques.

Neuroprotection and Antioxidant Activity

The application of 4-(Aminomethyl)-1-ethylpyrrolidin-2-one derivatives extends into the field of neuroprotection, where specific derivatives have shown potential in protecting neurons against excitotoxic degeneration. This application suggests a promising avenue for the development of neuroprotective drugs (Battaglia, Bruno, Ngomba, di Grezia, Copani, & Nicoletti, 1998). Moreover, the antioxidant activity of N-aminomethyl derivatives of certain compounds indicates the role of these structures in combating oxidative stress, further underscoring their potential therapeutic benefits (Hakobyan, Hovasyan, Hovakimyan, Melkonyan, Pagutyan, Panosyan, & Gevorgyan, 2020).

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a drug, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy in preclinical and clinical trials .

properties

IUPAC Name

4-(aminomethyl)-1-ethylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-2-9-5-6(4-8)3-7(9)10/h6H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOGQMMMEYZCTCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(CC1=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90672371
Record name 4-(Aminomethyl)-1-ethylpyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Aminomethyl)-1-ethylpyrrolidin-2-one

CAS RN

936940-31-7
Record name 4-(Aminomethyl)-1-ethylpyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(aminomethyl)-1-ethylpyrrolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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